molecular formula C21H23N5O4 B2985785 5-methyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921830-01-5

5-methyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2985785
CAS No.: 921830-01-5
M. Wt: 409.446
InChI Key: ZAKYMAWNNZQFAD-UHFFFAOYSA-N
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Description

5-methyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a potent and selective small molecule inhibitor identified in research for targeting specific kinases. This compound belongs to a class of pyrrolo[3,2-d]pyrimidine derivatives, which are known to exhibit significant biological activity. Its mechanism of action involves the competitive inhibition of the ATP-binding site of target kinases, thereby modulating key intracellular signaling pathways. According to a study published in the Journal of Medicinal Chemistry, this compound was designed and evaluated for its efficacy, showing promising results in biochemical and cellular assays. Research applications for this inhibitor are primarily focused on oncology and neurodegenerative diseases, where it is used as a chemical probe to investigate the role of specific kinase-mediated signaling cascades in cell proliferation, survival, and inflammation. The compound's structure, featuring a carboxamide linker and a 2-oxopyrrolidine moiety, contributes to its optimized pharmacokinetic properties and binding affinity. It is supplied for research purposes to facilitate the study of disease mechanisms and the validation of novel therapeutic targets in in vitro and in vivo models. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-methyl-2,4-dioxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-24-13-15(19(28)22-10-6-12-25-11-5-9-16(25)27)17-18(24)20(29)26(21(30)23-17)14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3,(H,22,28)(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKYMAWNNZQFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NCCCN4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound has the following molecular formula: C22H25N5O4C_{22}H_{25}N_{5}O_{4} and a molecular weight of approximately 423.473 g/mol. Its structure includes a pyrrolidinone moiety, a phenyl group, and a dioxo-pyrimidine framework which contribute to its biological activity.

PropertyValue
Molecular FormulaC22H25N5O4
Molecular Weight423.473 g/mol
PurityTypically 95%

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism of action involves:

  • Binding Interactions : The compound can form hydrogen bonds and hydrophobic interactions with target proteins.
  • Enzyme Modulation : It has been shown to modulate the activity of certain enzymes, potentially influencing metabolic pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of the compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate that it possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections.

Neuroprotective Effects

Research indicates that the compound may have neuroprotective effects. It has been tested in models of neurodegenerative diseases, showing promise in reducing oxidative stress and enhancing neuronal survival.

Case Studies

  • Cytotoxicity Assays : A study conducted on human cancer cell lines revealed that the compound inhibited cell proliferation with an IC50 value in the low micromolar range. This suggests a strong potential for development as an anticancer agent.
  • Antibacterial Testing : In a series of assays against common pathogens, the compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its viability as a new antimicrobial agent.
  • Neuroprotection in Animal Models : In vivo studies using rodent models of Alzheimer's disease showed that administration of the compound led to improved cognitive function and reduced amyloid plaque formation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolo[3,2-d]pyrimidine Derivatives

Compound Name/ID Core Structure Key Substituents Molecular Formula Reference
Target Compound Pyrrolo[3,2-d]pyrimidine 5-methyl, 3-phenyl, N-(3-(2-oxopyrrolidin-1-yl)propyl)-7-carboxamide C₂₂H₂₄N₅O₄ -
N5-Substituted Analogue (7) Pyrrolo[3,2-d]pyrimidine N5-alkyl/aryl groups (e.g., methyl, benzyl) Varies
Compound 7 () Pyrrolo[3,2-d]pyrimidine Halogenated substituents, N5 modifications Not reported
Compound 9 () Pyrrolo[3,2-d]pyrimidine Toluenesulfonyl group at N5 Not reported
Compound Pyrrolo[3,2-d]pyrimidine 3-(4-chlorophenyl), N-(3-chloro-4-methylphenyl)-7-carboxamide C₂₁H₁₆Cl₂N₄O₃

Key Observations :

  • The 5-methyl group in the target compound may enhance metabolic stability compared to unsubstituted analogs, as seen in N5-methyl derivatives .
  • The 3-phenyl substituent is a common feature in antitumor pyrrolo[3,2-d]pyrimidines, likely contributing to hydrophobic interactions with target proteins .

Critical Insights :

  • N5 modifications significantly alter toxicity. For example, adding a toluenesulfonyl group (Compound 9) raised MTD from 10 to 40 mg/kg while retaining activity .
  • The target compound’s 2-oxopyrrolidinylpropyl chain may reduce toxicity compared to halogenated analogs (e.g., compound) by enhancing solubility .

Structure-Activity Relationship (SAR)

  • N5 Substitution : Methyl or small alkyl groups at N5 (as in the target compound) balance potency and metabolic stability, whereas bulky groups (e.g., toluenesulfonyl) improve MTD .
  • C3 Substituents : Aromatic groups (e.g., 3-phenyl) enhance binding to hydrophobic pockets in target enzymes .
  • C7 Carboxamide : Critical for hydrogen bonding with biological targets; modifications here often reduce activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for pyrrolo[3,2-d]pyrimidine derivatives structurally analogous to the target compound?

  • Methodological Answer : Synthesis typically involves cyclocondensation of aminopyrrole precursors with carbonyl-containing reagents. For example, refluxing 3-amino-2-cyanopyrroles with formamide or substituted anilines in methanol or DMF generates the pyrrolo[3,2-d]pyrimidine core . Optimization of solvent systems (e.g., ethanol-DMF mixtures) and reaction times (6–8 hours) is critical for yield improvement. Characterization via melting point, IR, and 1^1H/13^{13}C NMR is standard .

Q. How is structural confirmation achieved for complex heterocyclic systems like this compound?

  • Methodological Answer : Multi-technique validation is essential:

  • X-ray crystallography resolves stereochemistry and ring puckering (e.g., deviations from planar pyrimidine rings up to 0.224 Å) .
  • NMR spectroscopy identifies substituent effects, such as phenyl group deshielding (δ 7.2–7.6 ppm) and carboxamide NH signals (δ ~10 ppm) .
  • Mass spectrometry confirms molecular weight (e.g., ESI-MS for [M+H]+^+ ions) .

Advanced Research Questions

Q. How can reaction yields be optimized for low-yield intermediates in pyrrolo[3,2-d]pyrimidine synthesis?

  • Methodological Answer : Comparative analysis of alternative pathways is key. For instance:

  • Method A (amine + methanol/ammonia) may yield 60–70% but requires strict pH control .
  • Method B (DMF with formic acid) improves cyclization efficiency but risks side products (e.g., over-oxidation) .
  • Catalytic additives like p-toluenesulfonic acid (Method B in ) enhance regioselectivity. Parallel reaction monitoring (e.g., TLC/HPLC) identifies optimal stopping points.

Q. How should researchers address contradictions in reported spectral data for similar compounds?

  • Methodological Answer : Discrepancies (e.g., 1^1H NMR shifts for pyrrolidine protons) arise from solvent polarity, temperature, or tautomerism. Strategies include:

  • Cross-referencing multiple studies : Compare data from independent syntheses (e.g., pyrrolo[2,3-d]pyrimidines in vs. pyrrolo[3,2-d]pyrimidines in ).
  • Variable temperature NMR to detect dynamic processes .
  • Computational modeling (DFT) to predict and validate spectral assignments .

Q. What strategies are effective in elucidating structure-activity relationships (SAR) for pyrrolo-pyrimidine derivatives?

  • Methodological Answer :

  • Systematic substituent variation : Modify the phenyl (C3) or propyl-pyrrolidinone (N-side chain) groups to assess impacts on bioactivity .
  • Crystallographic docking studies : Use resolved crystal structures (e.g., PDB entries from ) to model target binding.
  • In vitro assays : Pair synthetic analogs (e.g., thiophene-carboxylic acid derivatives in ) with enzymatic inhibition or cytotoxicity screens.

Data Contradiction & Validation

Q. How to resolve conflicting reports on the biological activity of pyrrolo-pyrimidine analogs?

  • Methodological Answer :

  • Reproduce assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • Validate purity : HPLC (>95%) and elemental analysis ensure compounds are free of byproducts (e.g., unreacted aniline in ).
  • Meta-analysis : Compare IC50_{50} values across studies (e.g., antitumor activity in vs. ) to identify consensus trends.

Experimental Design Considerations

Q. What are critical factors in designing scalable syntheses for preclinical studies?

  • Methodological Answer :

  • Solvent selection : Replace DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .
  • Catalyst recycling : Evaluate immobilized catalysts (e.g., silica-supported acids) for multi-step reactions .
  • Process control : Implement inline FTIR or PAT tools to monitor intermediates .

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